molecular formula C8H11F2N B2700690 3,3-Difluorocycloheptane-1-carbonitrile CAS No. 1936142-10-7

3,3-Difluorocycloheptane-1-carbonitrile

Cat. No.: B2700690
CAS No.: 1936142-10-7
M. Wt: 159.18
InChI Key: UHCTZGQPCOTRNI-UHFFFAOYSA-N
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Description

Significance of Organofluorine Chemistry in Alicyclic Systems

The incorporation of fluorine into alicyclic systems, which are non-aromatic ring structures, can profoundly alter the parent molecule's physical, chemical, and biological properties. wikipedia.orgnumberanalytics.com Fluorine, being the most electronegative element, imparts a strong inductive effect, and the carbon-fluorine bond is one of the strongest in organic chemistry. chinesechemsoc.org These characteristics lead to several advantageous modifications:

Metabolic Stability: The strength of the C-F bond can block sites of oxidative metabolism, thereby increasing the metabolic stability and in vivo half-life of drug candidates. chinesechemsoc.orgnih.gov

Conformational Control: The introduction of fluorine, particularly geminal difluorides (two fluorine atoms on the same carbon), can significantly influence the conformation of the alicyclic ring. researchgate.net This can lead to a more favorable orientation for binding to biological targets.

The study of fluorinated alicyclic systems has revealed that vicinal fluorine atoms on a ring can create highly polarized systems, with distinct electronegative and electropositive faces. researchgate.net This has significant implications for molecular interactions and has spurred interest in developing new synthetic methods for these unique motifs. researchgate.net

Overview of Nitrile Functionality in Cyclic Scaffolds

The nitrile, or cyano (-C≡N), group is a versatile functional group with a rich history in organic synthesis and medicinal chemistry. wikipedia.org Its linear geometry and strong dipole moment contribute to its unique electronic properties. nih.gov When incorporated into cyclic scaffolds, the nitrile group can serve several roles:

Bioisostere: The nitrile group can act as a bioisostere for other functional groups like carbonyls or halogens, helping to fine-tune a molecule's biological activity. researchgate.net

Improving Pharmacokinetics: The introduction of a nitrile group can improve a compound's solubility and metabolic stability. nih.govnih.gov Over 60 small molecule drugs on the market contain a nitrile group, highlighting its importance in drug design. nih.gov

Synthetic Handle: The nitrile group is a valuable synthetic intermediate that can be transformed into other functional groups such as amines, carboxylic acids, and amides. researchgate.net

The following table summarizes the key properties and roles of the fluorine and nitrile functionalities in the context of alicyclic systems:

Functional GroupKey PropertiesImpact on Alicyclic Systems
Fluorine High Electronegativity, Strong C-F BondIncreased Metabolic Stability, Conformational Control, Modulated Lipophilicity and pKa
Nitrile (-C≡N) Linear Geometry, Strong Dipole Moment, Hydrogen Bond AcceptorBioisosteric Replacement, Enhanced Target Binding, Improved Pharmacokinetics, Synthetic Versatility

Research Gaps and the Rationale for Investigating 3,3-Difluorocycloheptane-1-carbonitrile

Despite the extensive research into fluorinated organic compounds and nitrile-containing molecules, the exploration of fluorinated medium-sized rings (7-9 membered) remains comparatively limited. acs.org There is a significant disparity in the synthetic accessibility and study of seven-membered rings compared to their five- and six-membered counterparts. acs.org This represents a substantial research gap.

The rationale for investigating this compound is therefore multifaceted:

Exploring Uncharted Chemical Space: This compound represents a novel molecular scaffold that combines the conformational flexibility of a seven-membered ring with the unique electronic properties of a gem-difluoro group and a nitrile functionality.

Potential for Novel Applications: Given the known benefits of fluorination and the nitrile group in medicinal chemistry, this compound and its derivatives could serve as valuable building blocks for the development of new therapeutic agents or advanced materials. The unique conformational constraints imposed by the gem-difluoro group on the cycloheptane (B1346806) ring could lead to novel biological activities.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3-difluorocycloheptane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F2N/c9-8(10)4-2-1-3-7(5-8)6-11/h7H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHCTZGQPCOTRNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC(C1)C#N)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3,3 Difluorocycloheptane 1 Carbonitrile and Its Derivatives

Retrosynthetic Analysis of the 3,3-Difluorocycloheptane-1-carbonitrile Scaffold

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For this compound, the analysis begins by disconnecting the nitrile group, which can be introduced through various cyanation methods. This disconnection reveals a key intermediate: a 3,3-difluorocycloheptane ring bearing a suitable functional group for conversion to a nitrile, such as a halide, alcohol, or carbonyl group.

Further deconstruction of the 3,3-difluorocycloheptane ring itself suggests two primary synthetic strategies. The first involves building the seven-membered ring with the gem-difluoro group already in place or introduced during the cyclization process. The second, and often more practical approach, is to first construct the cycloheptane (B1346806) ring and then introduce the fluorine atoms at the 3-position. This latter strategy often relies on the fluorination of a corresponding cycloheptanone (B156872) precursor.

Strategies for the Construction of the Difluorinated Cycloheptane Ring System

The formation of the difluorinated seven-membered ring is a critical step in the synthesis of the target molecule. Several methods have been developed to achieve this, broadly categorized into cyclization reactions where fluorine is already present and post-cyclization fluorination techniques.

Cyclization Reactions in the Presence of Fluorine Atoms

Building the difluorinated cycloheptane ring from acyclic precursors already containing the gem-difluoro moiety is a direct but often challenging approach. These methods can involve ring-closing metathesis (RCM) or intramolecular alkylation reactions of appropriately functionalized and fluorinated long-chain substrates. The challenge often lies in the synthesis of the fluorinated acyclic precursors themselves.

Post-Cyclization Fluorination Approaches

A more common and versatile strategy involves the construction of a cycloheptane ring followed by the introduction of the gem-difluoro group. This typically starts from a readily available cycloheptanone derivative.

Deoxofluorination: This is a powerful method for converting a ketone to a gem-difluoride. Reagents such as diethylaminosulfur trifluoride (DAST) and its more stable analogues, like Deoxofluor and XtalFluor, are commonly employed. d-nb.infonih.gov The reaction proceeds by converting the carbonyl group of a cycloheptanone into a gem-difluoromethylene group. For instance, the synthesis of various gem-difluorocycloheptane derivatives has been achieved on a multigram scale using deoxofluorination as a key step. enamine.netresearchgate.net

Electrophilic Fluorination: While less direct for creating a gem-difluoro group from a ketone, electrophilic fluorination can be used to introduce fluorine atoms into the cycloheptane ring. Reagents like N-fluorobenzenesulfonimide (NFSI) can be used to fluorinate enolates or other nucleophilic carbon centers. An iterative sequence of functionalization and migration could potentially be used to build up more complex fluorinated cycloheptane structures. acs.org

Fluorination Method Starting Material Reagent Key Features
DeoxofluorinationCycloheptanone derivativeDAST, DeoxofluorDirect conversion of a carbonyl to a CF2 group. d-nb.infonih.gov
Electrophilic FluorinationCycloheptane with activatable C-H bondNFSIStepwise introduction of fluorine. acs.org

Introduction and Functionalization of the Nitrile Group

The nitrile group is a versatile functional group in organic synthesis, serving as a precursor to amines, carboxylic acids, and other functionalities. nih.govresearchgate.net Its introduction into the 3,3-difluorocycloheptane scaffold can be accomplished through direct cyanation or by transforming other functional groups.

Direct Cyanation Methodologies

Direct cyanation involves the displacement of a leaving group, such as a halide or a sulfonate, on the 3,3-difluorocycloheptane ring with a cyanide salt. taylorandfrancis.com For example, a 3,3-difluorocycloheptyl bromide could be treated with sodium or potassium cyanide in a polar aprotic solvent to yield the target nitrile. Transition-metal-catalyzed cyanations, for example using palladium or copper catalysts, can also be employed, often with less toxic cyanide sources like zinc cyanide or potassium ferrocyanide. taylorandfrancis.comnih.govorganic-chemistry.org

Transformation of Precursor Functional Groups to Nitriles

Alternatively, the nitrile group can be derived from other functional groups already present on the difluorinated cycloheptane ring. nih.gov

From Aldoximes: A 3,3-difluorocycloheptanecarboxaldehyde can be converted to its corresponding aldoxime, which is then dehydrated using reagents like acetic anhydride, thionyl chloride, or phosphorus pentoxide to furnish the nitrile. chemistrysteps.com

From Amides: The dehydration of a primary amide, such as 3,3-difluorocycloheptane-1-carboxamide, provides a direct route to the corresponding nitrile. libretexts.org Common dehydrating agents include phosphorus oxychloride (POCl3) and thionyl chloride (SOCl2). chemistrysteps.com

From Carboxylic Acids: A carboxylic acid can be converted to the nitrile through a multi-step sequence, often involving conversion to the primary amide followed by dehydration.

Precursor Functional Group Reagents for Conversion to Nitrile Reaction Type
AldehydeHydroxylamine, then dehydrating agent (e.g., SOCl2)Oximation followed by dehydration chemistrysteps.com
Primary AmideDehydrating agent (e.g., POCl3, P2O5)Dehydration chemistrysteps.comlibretexts.org
Alkyl HalideSodium Cyanide (NaCN) or Potassium Cyanide (KCN)Nucleophilic Substitution libretexts.org

Stereocontrolled Synthesis of this compound

The development of synthetic routes that allow for the precise control of stereochemistry is crucial for the preparation of enantiomerically pure compounds for pharmaceutical applications. For this compound, stereocontrol can be introduced at the C1 position, leading to the formation of specific enantiomers.

Diastereoselective Synthetic Pathways

While direct diastereoselective synthesis of this compound has not been extensively reported, plausible pathways can be extrapolated from established methodologies on analogous cyclic systems. One potential approach involves the diastereoselective fluorination of a pre-existing cycloheptane derivative containing a chiral auxiliary.

For instance, a chiral auxiliary-controlled fluorination of a β-ketoester or a similar precursor could establish the desired stereochemistry. The choice of fluorinating agent and reaction conditions would be critical in achieving high diastereoselectivity. Electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) are commonly employed in such transformations.

Another potential route could involve the diastereoselective cyanation of a chiral 3,3-difluorocycloheptanone derivative. The use of a chiral cyanide source or a chiral catalyst could direct the nucleophilic attack of the cyanide ion to one face of the ketone, leading to the formation of a diastereomerically enriched cyanohydrin intermediate, which can then be converted to the target nitrile.

A hypothetical diastereoselective synthesis could involve the following steps:

Formation of a chiral enamine or enolate from a cycloheptanone derivative bearing a chiral auxiliary.

Diastereoselective fluorination of the chiral enamine or enolate using an electrophilic fluorinating agent.

Introduction of the nitrile group via methods such as the Strecker synthesis or cyanation of a ketone, where the stereochemistry is influenced by the existing chiral center.

The diastereomeric ratio of the final product would be dependent on the steric and electronic properties of the chiral auxiliary and the reaction conditions.

Enantioselective Synthetic Routes

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. For this compound, this would involve the creation of the stereocenter at the C1 position in a controlled manner. Organocatalysis and transition-metal catalysis are powerful tools for achieving high enantioselectivity.

One plausible enantioselective approach is the organocatalytic α-fluorination of a cycloheptanone precursor. Cinchona alkaloid-derived primary amines have been successfully used as catalysts for the highly enantioselective α-fluorination of cyclic ketones. nih.gov This methodology could potentially be adapted for the synthesis of a chiral precursor to this compound.

A proposed enantioselective synthesis could proceed via the following pathway:

Enantioselective α-fluorination of cycloheptanone using an organocatalyst to generate a chiral α-fluoroketone.

A second fluorination at the same position to yield a difluorinated ketone.

Enantioselective cyanation of the difluoroketone, for example, using a chiral catalyst to control the addition of the cyanide group.

Recent advancements in catalytic asymmetric difluoroalkylation using in situ generated difluoroenol species could also offer a promising route. nih.gov This method allows for the enantioselective introduction of a difluoromethyl group, which could be a key step in the synthesis of the target molecule.

Catalyst Type Potential Application Expected Outcome
Cinchona Alkaloid AmineEnantioselective α-fluorination of a cycloheptanone precursorHigh enantiomeric excess of a monofluorinated intermediate
Chiral Phosphoric AcidAsymmetric difluoroalkylationEnantiomerically enriched difluorinated product
Quinine-Derived UreaAsymmetric aldol (B89426) or Mannich reactions with difluoroenol speciesChiral difunctionalized intermediates

Green Chemistry Considerations in the Synthesis of Fluorinated Cyclic Nitriles

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of this compound and its derivatives, several aspects can be considered to make the process more sustainable.

Solvent Selection: Traditional fluorination reactions often employ halogenated solvents that are environmentally persistent. The use of greener solvents, such as ionic liquids, or even performing reactions in aqueous media, can significantly reduce the environmental footprint. dovepress.comrsc.org For instance, the use of a mixture of perfluorodecalin (B110024) and dichloromethane (B109758) has been shown to improve reaction yields in some fluorination reactions while minimizing the use of more hazardous solvents. dovepress.comcas.cn

Catalysis: The use of catalytic methods, both organocatalysis and transition-metal catalysis, is inherently greener than stoichiometric approaches as it reduces waste generation. Furthermore, the development of recyclable catalysts can further enhance the sustainability of the process.

Alternative Energy Sources: The use of alternative energy sources like microwave irradiation or photochemical methods can often lead to shorter reaction times and reduced energy consumption. Photocatalysis, in particular, has emerged as a powerful tool for sustainable cyanation reactions, often proceeding under mild conditions. rsc.org

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. This can be achieved by favoring addition reactions over substitution or elimination reactions that generate byproducts.

Biocatalysis: The use of enzymes as catalysts offers a highly selective and environmentally benign approach to chemical synthesis. Biocatalytic methods for both fluorination and nitrile synthesis are being actively explored. nih.govnih.govchemistryviews.org For instance, aldoxime dehydratases can catalyze the cyanide-free synthesis of nitriles from aldoximes under mild conditions. nih.govchemistryviews.org Fluorinases, while still a developing area of research, hold promise for the selective introduction of fluorine into organic molecules. nih.gov

Green Chemistry Principle Application in Synthesis Potential Benefit
Use of Greener SolventsReplacing chlorinated solvents with ionic liquids or aqueous systemsReduced environmental persistence and toxicity
CatalysisEmploying organocatalysts or transition-metal catalystsLower waste generation and potential for catalyst recycling
Alternative EnergyUtilizing microwave or photochemical methodsReduced reaction times and energy consumption
High Atom EconomyDesigning synthetic routes that maximize atom incorporationMinimized byproduct formation
BiocatalysisUsing enzymes like aldoxime dehydratases or fluorinasesHigh selectivity, mild reaction conditions, and reduced use of toxic reagents

Chemical Reactivity and Mechanistic Investigations of 3,3 Difluorocycloheptane 1 Carbonitrile

Transformations Involving the Nitrile Moiety

The carbon-nitrogen triple bond of the nitrile group is polarized, with the carbon atom being electrophilic and susceptible to attack by nucleophiles. The reactivity of the nitrile in 3,3-Difluorocycloheptane-1-carbonitrile is expected to follow the general patterns observed for other aliphatic nitriles, although potentially modulated by the electronic effects of the distant difluoro group.

Nucleophilic Additions to the Nitrile Group

Nucleophilic addition represents a fundamental class of reactions for nitriles, leading to a variety of functional groups. The electrophilic carbon of the nitrile is the primary site of attack.

One of the most common nucleophilic addition reactions is the hydrolysis of the nitrile to a carboxylic acid or an amide. This can be achieved under either acidic or basic conditions. The reaction proceeds through the formation of an intermediate imine which is then further hydrolyzed.

Acid-catalyzed hydrolysis: The nitrile is first protonated, which increases the electrophilicity of the carbon atom, facilitating the attack of a weak nucleophile like water.

Base-catalyzed hydrolysis: A strong nucleophile, such as a hydroxide (B78521) ion, directly attacks the nitrile carbon.

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are also expected to add to the nitrile group to form ketones after hydrolysis of the intermediate imine.

NucleophileReagent ExampleExpected Product after Hydrolysis
Water (acidic)H₂O, H₂SO₄3,3-Difluorocycloheptane-1-carboxylic acid
Water (basic)NaOH, H₂O3,3-Difluorocycloheptane-1-carboxamide, then 3,3-Difluorocycloheptane-1-carboxylic acid
Alkyl nucleophileCH₃MgBr, then H₃O⁺1-(3,3-Difluorocycloheptyl)ethan-1-one

Reductions and Oxidations of the Carbonitrile Functionality

The nitrile group can be reduced to a primary amine or an aldehyde. The choice of reducing agent determines the outcome of the reaction.

Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), will typically reduce the nitrile to a primary amine, (3,3-difluorocycloheptyl)methanamine. The reaction proceeds via the addition of hydride ions to the nitrile carbon.

Partial reduction to an aldehyde can be achieved using milder reducing agents like diisobutylaluminium hydride (DIBAL-H). This reaction is often performed at low temperatures to prevent over-reduction to the amine. The reaction stops at the imine stage, which is then hydrolyzed to the aldehyde upon workup.

Oxidation of the nitrile group is less common but can be achieved under specific conditions, though it is not a typical transformation for this functional group.

TransformationReagentExpected Product
Full Reduction1. LiAlH₄, 2. H₂O(3,3-Difluorocycloheptyl)methanamine
Partial Reduction1. DIBAL-H, 2. H₂O3,3-Difluorocycloheptane-1-carbaldehyde

Cycloaddition Reactions Involving the Nitrile (e.g., Nitrile Imine Cycloadditions)

The nitrile group can participate in cycloaddition reactions, acting as a dipolarophile. For instance, in a [3+2] cycloaddition with a nitrile imine, a 1,2,4-triazole (B32235) derivative would be formed. Nitrile imines are typically generated in situ from the corresponding hydrazonoyl halide.

Reactions at the Difluorinated Cycloheptane (B1346806) Core

The gem-difluoro group is generally stable and unreactive under most conditions. However, its strong electron-withdrawing nature can influence the reactivity of the adjacent C-H bonds.

Substitutions Adjacent to Fluorine Atoms (e.g., C-H Functionalization)

The C-H bonds on the carbon atoms adjacent to the CF₂ group (the α-positions) are expected to be less reactive towards radical abstraction due to the strengthening of the C-H bond by the electron-withdrawing fluorine atoms. Conversely, these protons may exhibit increased acidity, making them more susceptible to deprotonation by a strong base, which could then be followed by reaction with an electrophile.

Modern C-H functionalization reactions, often catalyzed by transition metals, provide a powerful tool for the direct conversion of C-H bonds into C-C or C-heteroatom bonds. While specific applications to 3,3-difluorocycloheptane systems are not widely reported, it is conceivable that such methods could be used to introduce functionality at various positions on the ring, with the directing effects of the nitrile and difluoro groups influencing the regioselectivity.

Ring Transformations and Rearrangements

The cycloheptane ring is conformationally flexible. Under certain conditions, such as treatment with strong acids or bases, or under thermal or photochemical stimulation, ring contractions or other rearrangements could potentially occur. The presence of the gem-difluoro group might influence the stability of intermediates in such reactions, potentially leading to unique rearrangement pathways compared to the non-fluorinated analogue. However, without specific experimental studies on this compound, any discussion of such transformations remains speculative.

Reactivity Modulated by Fluorine’s Electronic Effects

The two fluorine atoms on the C3 carbon of the cycloheptane ring exert a strong electron-withdrawing inductive effect (-I effect). This effect is transmitted through the sigma bonds of the carbocyclic framework, influencing the electron density at the C1 carbon, which is attached to the nitrile group. Although separated by a carbon atom, this inductive withdrawal of electron density makes the carbon atom of the nitrile group more electrophilic.

The increased electrophilicity of the nitrile carbon enhances its susceptibility to nucleophilic attack. Consequently, reactions such as hydrolysis and reduction are expected to be influenced by the presence of the gem-difluoro moiety. For instance, the hydrolysis of the nitrile to a carboxylic acid or an amide, which typically requires acidic or basic conditions, may proceed under milder conditions compared to its non-fluorinated analog due to the enhanced electrophilicity of the nitrile carbon.

Conversely, the electron-withdrawing nature of the fluorine atoms can decrease the basicity of the nitrogen atom of the nitrile group. The lone pair of electrons on the nitrogen is held more tightly, making it less available for protonation or coordination to Lewis acids. This can affect the course of certain reactions that require activation of the nitrile group through its nitrogen atom.

A comparative look at related fluorinated cycloalkanes reveals that gem-difluorination can decrease the pKa values of nearby acidic protons. While direct data for this compound is not available, studies on other gem-difluorinated cycloalkanes have shown this trend. researchgate.net

Table 1: Predicted Influence of Fluorine's Electronic Effects on the Reactivity of this compound

Reaction TypePredicted Effect of gem-Difluoro GroupRationale
Nucleophilic Addition to Nitrile Carbon Enhanced reactivityStrong -I effect of fluorine atoms increases the electrophilicity of the nitrile carbon.
Hydrolysis of Nitrile FacilitatedIncreased susceptibility of the nitrile carbon to attack by water or hydroxide ions.
Reduction of Nitrile Potentially altered reactivityHydride attack on the electrophilic carbon may be faster, but the overall reaction rate will depend on the specific reducing agent and conditions.
Basicity of Nitrile Nitrogen DecreasedThe electron-withdrawing effect of fluorine reduces the electron density on the nitrogen atom, making it a weaker base.

Derivatization and Functionalization Strategies of this compound

The nitrile group is a versatile functional handle that can be converted into a variety of other functional groups. For this compound, these transformations provide access to a range of functionalized gem-difluorocycloheptane building blocks, which are of interest in medicinal chemistry and materials science. researchgate.net

One of the most common derivatization strategies for nitriles is their hydrolysis to carboxylic acids. Under acidic or basic conditions, this compound can be converted to 3,3-Difluorocycloheptane-1-carboxylic acid. The reaction proceeds via an amide intermediate, 3,3-Difluorocycloheptane-1-carboxamide, which can sometimes be isolated by using milder reaction conditions.

Another important transformation is the reduction of the nitrile to a primary amine. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the nitrile group to a CH₂NH₂ group, yielding (3,3-Difluorocyclohept-1-yl)methanamine. libretexts.org This reaction provides a direct route to fluorinated cycloheptylmethanamines. Reductive amination is another viable strategy for amine synthesis. organic-chemistry.orgmasterorganicchemistry.com

The nitrile group can also participate in addition reactions with organometallic reagents. For example, Grignard reagents (RMgX) can add to the nitrile carbon to form an intermediate imine salt, which upon hydrolysis yields a ketone. libretexts.org This allows for the introduction of a new carbon-carbon bond at the 1-position of the cycloheptane ring.

Table 2: Potential Derivatization Reactions of this compound

Reagent(s)Product Functional GroupProduct Name
H₃O⁺, heatCarboxylic Acid3,3-Difluorocycloheptane-1-carboxylic acid
H₂O₂, baseAmide3,3-Difluorocycloheptane-1-carboxamide
1. LiAlH₄; 2. H₂OPrimary Amine(3,3-Difluorocyclohept-1-yl)methanamine
1. RMgX; 2. H₃O⁺Ketone(3,3-Difluorocyclohept-1-yl)(R)methanone

Computational and Experimental Mechanistic Studies of this compound Reactivity

While specific mechanistic studies focused solely on this compound are not widely available in the literature, the mechanisms of its reactions can be inferred from well-established principles of organic chemistry and studies on analogous systems.

Computational studies , such as those employing Density Functional Theory (DFT), would be valuable in elucidating the electronic structure and reactivity of this molecule. Such studies could quantify the extent of the inductive effect of the gem-difluoro group on the nitrile functionality. DFT calculations can also be used to model the transition states of key reactions, such as nucleophilic addition, to predict reaction barriers and rationalize experimental observations. For instance, computational analysis could compare the activation energies for the hydrolysis of this compound with its non-fluorinated counterpart.

Experimental mechanistic studies could involve kinetic analysis of derivatization reactions. By measuring reaction rates under various conditions (e.g., different temperatures, solvent polarities, and catalyst concentrations), insights into the reaction mechanism can be gained. For example, Hammett analysis, by comparing the reactivity of a series of substituted analogs, could provide quantitative information about the electronic effects in play. Isotope labeling studies could also be employed to trace the path of atoms throughout a reaction, providing further mechanistic detail.

The mechanism of nitrile reduction with a hydride reagent like LiAlH₄ is believed to proceed via nucleophilic attack of the hydride ion on the electrophilic nitrile carbon, forming an intermediate imine anion. libretexts.org This is followed by a second hydride addition to the imine carbon, leading to a dianion which is then protonated upon workup to give the primary amine. The presence of the electron-withdrawing fluorine atoms would likely accelerate the initial hydride attack.

Table 3: Hypothetical Computational Data for this compound

Computational MetricPredicted Value/ObservationImplication for Reactivity
Mulliken Charge on Nitrile Carbon More positive compared to non-fluorinated analogIncreased electrophilicity and susceptibility to nucleophilic attack.
LUMO Energy Lowered compared to non-fluorinated analogEnhanced reactivity towards nucleophiles.
Calculated pKa of Conjugate Acid Lower than non-fluorinated analogDecreased basicity of the nitrile nitrogen.

Advanced Spectroscopic and Structural Characterization of 3,3 Difluorocycloheptane 1 Carbonitrile

Elucidation of Structure and Stereochemistry via Multi-Dimensional NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as the cornerstone for the structural analysis of 3,3-Difluorocycloheptane-1-carbonitrile, providing profound insights into its molecular framework. The presence of magnetically active nuclei such as ¹H, ¹³C, and ¹⁹F allows for a thorough investigation of the compound's constitution and spatial arrangement. nih.govbiophysics.org

The one-dimensional NMR spectra of this compound offer fundamental information regarding the chemical environment of each nucleus. The ¹H NMR spectrum is expected to display a series of complex multiplets for the methylene (B1212753) protons of the cycloheptane (B1346806) ring, arising from intricate spin-spin coupling interactions. The proton at the C1 position, being adjacent to the electron-withdrawing nitrile group, would likely appear as a distinct multiplet at a downfield chemical shift.

The ¹³C NMR spectrum provides a clear count of the chemically non-equivalent carbon atoms. The carbon atom of the nitrile group (C≡N) is anticipated to resonate in the characteristic downfield region for nitriles. The C3 carbon, directly bonded to two fluorine atoms, will exhibit a triplet due to one-bond C-F coupling, a signature feature confirming the gem-difluoro substitution. nih.gov The remaining cycloheptane ring carbons will appear at distinct chemical shifts, influenced by their proximity to the fluorine and nitrile substituents.

The ¹⁹F NMR spectrum is particularly informative for fluorinated organic molecules due to its high sensitivity and wide chemical shift range. thermofisher.com For this compound, a single resonance is expected for the two chemically equivalent fluorine atoms. The multiplicity of this signal will be influenced by coupling to neighboring protons, providing further structural information.

Table 1: Hypothetical NMR Spectroscopic Data for this compound

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H3.10 - 3.25m-H-1
2.00 - 2.30m-CH₂-2, CH₂-4
1.60 - 1.90m-CH₂-5, CH₂-6, CH₂-7
¹³C118.5s-C≡N
115.2t¹JCF = 245.0C-3
38.5t²JCF = 25.0C-2, C-4
35.1s-C-1
29.8s-C-5, C-7
24.5s-C-6
¹⁹F-105.0m-F-3

Note: The data presented in this table is hypothetical and intended for illustrative purposes, based on typical values for similar chemical environments.

Two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular puzzle of this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, allowing for the tracing of the cycloheptane ring's proton connectivity. Cross-peaks in the COSY spectrum would confirm the sequential arrangement of the methylene groups.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with its directly attached carbon atom. This is crucial for the unambiguous assignment of the ¹H and ¹³C resonances of the CH and CH₂ groups in the cycloheptane ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. For a flexible molecule like cycloheptane, NOESY data can offer insights into the preferred conformations in solution. researchgate.net For example, through-space interactions between protons on different parts of the ring can help to define its three-dimensional shape.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the molecular ion, thereby confirming the elemental composition of this compound (C₈H₁₁F₂N). The fragmentation pattern observed in the mass spectrum provides additional structural information. Characteristic fragmentation pathways for this molecule would likely involve the loss of small neutral molecules such as HF, HCN, or ethylene, as well as cleavage of the cycloheptane ring. Analysis of these fragments aids in corroborating the proposed structure.

Table 2: Expected High-Resolution Mass Spectrometry Data for this compound

FormulaCalculated Mass (m/z)Observed Mass (m/z)Assignment
C₈H₁₁F₂N159.0863159.0865[M]⁺
C₇H₈F₂130.0601130.0600[M - HCN]⁺
C₈H₁₀FN139.0798139.0799[M - HF]⁺

Note: The data in this table is illustrative of expected results.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound. spectroscopyonline.com The FT-IR spectrum is expected to show a sharp and intense absorption band characteristic of the nitrile (C≡N) stretching vibration. nih.gov The C-F stretching vibrations will also give rise to strong absorptions in the fingerprint region. The C-H stretching and bending vibrations of the cycloheptane ring will also be prominent. researchgate.net Raman spectroscopy, being complementary to FT-IR, can provide additional information, particularly for the more symmetric vibrations of the molecule. nih.gov Subtle shifts in vibrational frequencies can also offer insights into the conformational preferences of the cycloheptane ring. researchgate.net

Table 3: Prominent Vibrational Frequencies for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2950 - 2850MediumC-H stretching
2245StrongC≡N stretching
1460 - 1440MediumCH₂ scissoring
1150 - 1050StrongC-F stretching

Note: This table presents expected characteristic vibrational frequencies.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

In the event that a suitable single crystal of this compound can be obtained, X-ray crystallography would provide the most definitive structural information. This technique can unambiguously determine the bond lengths, bond angles, and torsional angles of the molecule in the solid state. This would provide a precise picture of the cycloheptane ring's conformation (e.g., chair, boat, or twist-chair) in the crystalline form. researchgate.net Furthermore, for a chiral molecule, X-ray crystallography can be used to determine the absolute stereochemistry.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity and Absolute Configuration (if chiral)

This compound possesses a chiral center at the C1 position. Therefore, it can exist as a pair of enantiomers. Chiroptical techniques, such as circular dichroism (CD) spectroscopy, are essential for characterizing the stereochemical properties of this compound. psu.edu CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov The resulting CD spectrum is unique to each enantiomer and can be used to determine the enantiomeric purity of a sample. Furthermore, by comparing the experimental CD spectrum with that predicted from quantum chemical calculations, the absolute configuration (R or S) of the chiral center can be assigned. nih.gov

Theoretical and Computational Investigations of 3,3 Difluorocycloheptane 1 Carbonitrile

Conformational Analysis of the Difluorocycloheptane Ring

The cycloheptane (B1346806) ring is known for its high conformational flexibility, existing as a dynamic equilibrium of several low-energy conformers, primarily in the twist-chair (TC) and twist-boat (TB) families. The presence of a gem-difluoro group is expected to significantly alter this landscape by introducing steric and electronic constraints.

Energy Minimization and Potential Energy Surface Mapping

A thorough understanding of the conformational preferences of 3,3-Difluorocycloheptane-1-carbonitrile would begin with a systematic search of its potential energy surface (PES). Computational methods, such as molecular mechanics (MM) followed by higher-level density functional theory (DFT) or ab initio calculations, are employed to map the PES. This process involves identifying all possible low-energy conformations by systematically rotating the torsion angles of the ring.

For each identified conformer, geometry optimization is performed to locate the stationary points on the PES, which correspond to energy minima (stable conformers) and saddle points (transition states). The relative energies of these structures are then calculated to determine their thermodynamic populations at a given temperature. The resulting PES for this compound is anticipated to be more complex than that of unsubstituted cycloheptane, with the gem-difluoro and cyano groups creating deeper and more distinct energy wells for specific conformers.

Identification of Stable Conformers and Interconversion Barriers

The most stable conformers of cycloheptane are typically the twist-chair conformations. For this compound, it is hypothesized that the twist-chair conformers that minimize unfavorable steric and electrostatic interactions involving the fluorine and cyano substituents will be the most populated. The gem-difluoro group introduces strong gauche effects and dipole-dipole interactions that can favor specific arrangements.

The cyano group can exist in either an axial or an equatorial position. The relative stability of these orientations will depend on the interplay of steric hindrance and electronic effects. The interconversion between different conformers, for instance, between a twist-chair and a twist-boat form, or between two different twist-chair forms (a process known as pseudorotation), would proceed through specific transition states. The energy barriers for these interconversions can be calculated from the PES. It is expected that the presence of the gem-difluoro group would increase the barriers for certain conformational changes, leading to a more rigid ring system compared to unsubstituted cycloheptane.

Table 1: Predicted Relative Energies and Key Dihedral Angles of Postulated Stable Conformers of this compound.
ConformerCyano Group OrientationRelative Energy (kcal/mol)Key Dihedral Angle (C1-C2-C3-C4) (°)
Twist-Chair 1 (TC1)Equatorial0.00-55.8
Twist-Chair 2 (TC2)Axial1.25-58.2
Twist-Boat 1 (TB1)Equatorial2.5080.5
Twist-Boat 2 (TB2)Axial3.8078.9

Note: The data in this table are hypothetical and based on computational studies of analogous fluorinated and substituted cycloalkanes. They serve to illustrate the expected conformational preferences.

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental tool for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

For this compound, the presence of two highly electronegative fluorine atoms and a cyano group is expected to significantly lower the energies of both the HOMO and LUMO compared to unsubstituted cycloheptane. This would result in a larger HOMO-LUMO gap, suggesting increased chemical stability and lower reactivity. The spatial distribution of the HOMO and LUMO would likely be influenced by the polar C-F and C-CN bonds.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound and Related Compounds.
CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Cycloheptane-10.51.512.0
Cycloheptanecarbonitrile-11.20.812.0
This compound-12.10.212.3

Note: The data in this table are hypothetical and based on general trends observed in computational studies of analogous compounds. They are intended for illustrative purposes.

Electrostatic Potential and Charge Distribution Analysis

The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with colors indicating different potential values. Regions of negative potential (typically colored red) are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (typically blue) are electron-deficient and prone to nucleophilic attack.

In this compound, the MEP map is expected to show a significant region of negative electrostatic potential around the nitrogen atom of the cyano group due to its lone pair of electrons. The fluorine atoms, being highly electronegative, will also exhibit negative potential. Conversely, the hydrogen atoms and the carbon atom of the nitrile group will likely show positive electrostatic potential. This charge distribution is crucial for understanding the molecule's intermolecular interactions.

Bonding Analysis (e.g., NBO, QTAIM)

Natural Bond Orbital (NBO) Analysis provides a detailed picture of the bonding and electronic structure in terms of localized bonds and lone pairs. NBO analysis can quantify the charge distribution on each atom (natural population analysis) and describe delocalization effects through the analysis of donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. For this compound, NBO analysis would likely reveal a significant polarization of the C-F and C-CN bonds, with substantial positive charges on the carbon atoms bonded to the fluorine and cyano groups, and negative charges on the fluorine and nitrogen atoms.

Quantum Theory of Atoms in Molecules (QTAIM) is another powerful method for analyzing the electron density to characterize chemical bonds. QTAIM analysis identifies critical points in the electron density, such as bond critical points (BCPs), which are indicative of a chemical bond. The properties at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), provide information about the nature of the bond. For the C-F bonds in this compound, QTAIM analysis is expected to show characteristics of polar covalent bonds, with a high electron density at the BCP and a positive Laplacian, indicative of charge depletion at the internuclear region. The C-CN bond would also exhibit features of a polar covalent bond.

Table 3: Predicted NBO Charges and QTAIM Bond Critical Point Properties for Selected Bonds in this compound.
Atom/BondNBO Charge (a.u.)QTAIM ρ(r) (a.u.)QTAIM ∇²ρ(r) (a.u.)
C1+0.15--
N-0.45--
C3+0.60--
F-0.35--
C-F-0.28+1.20
C-CN-0.35-0.85

Note: The data in this table are hypothetical and derived from computational studies on analogous molecules to illustrate the expected electronic properties.

Reaction Pathway Modeling and Transition State Analysis for Key Transformations

Computational chemistry provides powerful tools to elucidate the mechanisms of chemical reactions, offering insights into transient structures and energy profiles that are often inaccessible through experimental means alone. For this compound, a key transformation of interest is the nucleophilic addition to the carbon atom of the nitrile group, a fundamental reaction for converting nitriles into other functional groups like ketones or amines. libretexts.org

Reaction pathway modeling for such a transformation would typically be performed using Density Functional Theory (DFT) calculations. These studies can map the potential energy surface of the reaction, identifying the lowest energy path from reactants to products. A crucial part of this process is the location and characterization of the transition state (TS)—the highest energy point along the reaction coordinate.

For instance, the addition of a methyl nucleophile (from a reagent like methyl lithium or a Grignard reagent) to the nitrile can be modeled. The reaction would proceed from the separated reactants (this compound and the nucleophile) to an intermediate imine anion, passing through a transition state.

Methodology:

Reactant, Product, and Transition State Optimization: Geometries of the reactant, the intermediate product (the imine anion), and the transition state would be fully optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).

Transition State Verification: A true transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the formation of the new carbon-nucleophile bond).

Energy Profile Calculation: Single-point energy calculations at a higher level of theory or with a larger basis set are often performed on the optimized geometries to refine the energy profile. The activation energy (Ea) is determined as the energy difference between the transition state and the reactants.

Intrinsic Reaction Coordinate (IRC) Analysis: An IRC calculation can be run from the transition state geometry to confirm that it correctly connects the reactant and product states on the potential energy surface.

DFT analysis of reaction trajectories for functionalized cycloheptanes has been shown to effectively explain regioselectivity and stereoselectivity. acs.org In the case of this compound, computational analysis could predict how the gem-difluoro group and the conformation of the seven-membered ring influence the reactivity of the nitrile group. The electron-withdrawing nature of the fluorine atoms is expected to increase the electrophilicity of the nitrile carbon, potentially lowering the activation barrier for nucleophilic attack compared to its non-fluorinated analog.

Hypothetical Data for Nucleophilic Addition of CH₃⁻

ParameterTransition State (TS) ValueDescription
Activation Energy (Ea)14.5 kcal/molThe energy barrier for the reaction to occur.
Imaginary Frequency-450 cm⁻¹Confirms the structure is a true first-order saddle point (a transition state).
C-CN Bond Length1.46 ÅThe bond between the cycloheptane ring and the nitrile carbon.
C≡N Bond Length1.20 ÅThe length of the nitrile triple bond, elongating as it is attacked.
Forming Nu-C Bond Length2.15 ÅThe distance between the incoming nucleophile (CH₃⁻) and the nitrile carbon.

Molecular Dynamics Simulations for Dynamic Conformational Behavior

The cycloheptane ring is known for its conformational flexibility, existing as a dynamic equilibrium of several low-energy forms, primarily in the twist-chair (TC) and twist-boat (TB) families. researchgate.netresearchgate.net The introduction of substituents, particularly the sterically demanding and electronically significant gem-difluoro group and the linear nitrile moiety, is expected to have a profound impact on this conformational landscape. Molecular Dynamics (MD) simulations are an ideal tool for exploring this dynamic behavior over time. nih.gov

An MD simulation models the movement of atoms in a molecule by solving Newton's equations of motion, providing a trajectory that maps the molecule's conformational changes over a specific period. This allows for the characterization of preferred conformations, the energy barriers between them, and the pathways of interconversion.

Methodology:

System Setup: A starting conformation of this compound would be generated and solvated in an explicit solvent box (e.g., water or a non-polar solvent like cyclohexane) to mimic solution-phase behavior. A suitable force field (e.g., OPLS-AA or GAFF) would be chosen to describe the inter- and intramolecular forces.

Simulation Protocol: The system would first be minimized to remove unfavorable contacts, then gradually heated to a target temperature (e.g., 298 K) and equilibrated. A production run, typically on the nanosecond to microsecond timescale, would then be performed to generate the conformational trajectory.

Trajectory Analysis: The resulting trajectory would be analyzed to:

Identify the most populated conformational states by clustering structures based on root-mean-square deviation (RMSD).

Calculate the potential energy of these conformers to determine their relative stabilities.

Analyze the distribution of key dihedral angles within the seven-membered ring to map the conformational space.

Determine the rate of interconversion between major conformers.

The gem-difluoro group can influence conformation through both steric and electrostatic effects (e.g., dipole-dipole interactions). rsc.orgnih.gov MD simulations would reveal whether specific twist-chair or twist-boat conformers are stabilized by placing the CF₂ and CN groups in pseudo-equatorial or pseudo-axial positions to minimize steric hindrance and unfavorable electrostatic interactions.

Hypothetical Conformational Analysis Data

ConformerRelative Energy (ΔE, kcal/mol)Predicted Population (298 K)Key Dihedral Angles
Twist-Chair 1 (TC1)0.0065%Ψ₁ = 55°, Ψ₂ = -80°
Twist-Chair 2 (TC2)0.8515%Ψ₁ = -58°, Ψ₂ = 75°
Twist-Boat 1 (TB1)1.208%Ψ₁ = 70°, Ψ₂ = 70°
Other>1.5012%Various

Exploration of 3,3 Difluorocycloheptane 1 Carbonitrile As a Synthetic Building Block

Role in the Synthesis of Complex Organic Molecules

The strategic incorporation of fluorine atoms into organic molecules is a widely recognized strategy in medicinal and agricultural chemistry to enhance metabolic stability, binding affinity, and lipophilicity. The gem-difluoro group, in particular, serves as a valuable bioisostere for a carbonyl group or other functional moieties. While specific research on 3,3-Difluorocycloheptane-1-carbonitrile is limited in publicly accessible literature, its structural motifs suggest a significant potential as a versatile building block in the synthesis of more complex molecules. Chemical suppliers categorize it under "Pharmaceutical Intermediates," indicating its intended use in drug discovery and development pipelines.

As a Scaffold for Novel Pharmaceutical Intermediates

Fluorinated cycloalkanes are integral components in the design of modern pharmaceuticals. The seven-membered ring of this compound provides a three-dimensional scaffold that can be exploited to orient functional groups in specific vectors, which is crucial for optimizing interactions with biological targets. The nitrile group is a versatile functional handle that can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole, among other transformations. These derivatives can then be incorporated into larger, more complex molecules with potential therapeutic applications. The presence of the difluoro group on the cycloheptane (B1346806) ring is anticipated to confer enhanced metabolic stability and modulate the compound's physicochemical properties, such as pKa and lipophilicity, which are critical for drug efficacy.

As a Precursor for Agrochemical Research Intermediates

In the field of agrochemical research, the introduction of fluorinated moieties has led to the development of more potent and selective herbicides, insecticides, and fungicides. The unique electronic properties of the C-F bond can influence the biological activity and environmental persistence of a compound. This compound represents a potential starting material for the synthesis of novel agrochemicals. The cycloheptyl core can be functionalized to explore new chemical space, while the nitrile group allows for the introduction of various pharmacophores common in agrochemical design.

Integration into Material Science Scaffolds

The utility of organofluorine compounds extends beyond life sciences into the realm of material science. The inclusion of fluorine can impart desirable properties such as thermal stability, chemical resistance, and specific optical or electronic characteristics.

Monomer or Ligand in Polymer Chemistry Research

Components in Functional Organic Materials Research

The development of functional organic materials, such as those used in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), often relies on molecules with tailored electronic and physical properties. The high polarity of the C-F bonds and the presence of the nitrile group in this compound could be leveraged in the design of new liquid crystals, dielectric materials, or components of charge-transporting layers in electronic devices. The cycloheptane scaffold provides a non-planar, saturated core that can disrupt crystal packing and potentially lead to amorphous materials with useful properties.

Development of Novel Reagents and Catalysts

The unique steric and electronic properties of fluorinated organic compounds can be harnessed in the design of novel reagents and catalysts. Although specific applications of this compound in this area have not been documented, its derivatives could potentially be explored as chiral ligands for asymmetric catalysis, where the rigid cycloheptane framework and the electronic influence of the fluorine atoms could impart high levels of stereocontrol. The nitrile group could also be used to coordinate to metal centers, forming novel organometallic complexes with potential catalytic activity.

Future Perspectives and Emerging Research Avenues for 3,3 Difluorocycloheptane 1 Carbonitrile

Advanced Asymmetric Synthesis Methodologies

The development of stereoselective routes to chiral derivatives of 3,3-difluorocycloheptane-1-carbonitrile represents a significant and valuable research direction. Access to enantiopure forms of this compound could be crucial for applications in medicinal chemistry and materials science, where specific stereoisomers often exhibit desired biological activity or physical properties.

Future efforts could focus on organocatalytic approaches, which have emerged as powerful tools for asymmetric synthesis, offering a greener alternative to traditional metal-based catalysts. Chiral amine or phosphine (B1218219) catalysts could potentially be employed in asymmetric Michael additions or other conjugate additions to a suitable α,β-unsaturated precursor to install the nitrile group enantioselectively. Another promising avenue is transition-metal catalysis, utilizing chiral ligands to control the stereochemical outcome of key bond-forming reactions. For instance, asymmetric hydrogenation or hydrocyanation of a prochiral cycloheptene (B1346976) derivative could provide a direct route to the chiral target.

Table 1: Potential Asymmetric Synthesis Strategies

MethodologyPotential Catalyst/ReagentKey TransformationExpected Outcome
OrganocatalysisChiral amine (e.g., prolinol derivatives)Asymmetric Michael additionEnantioselective formation of C-CN bond
Transition-Metal CatalysisRhodium or Iridium complex with chiral phosphine ligandAsymmetric hydrogenation of an unsaturated precursorStereoselective reduction of a C=C bond
Chiral Auxiliary ApproachUse of a removable chiral auxiliaryDiastereoselective alkylation or cyanationControl of stereochemistry, followed by auxiliary removal

Photocatalytic and Electrocatalytic Transformations

Photocatalysis and electrocatalysis offer mild and sustainable alternatives to traditional synthetic methods, often enabling unique chemical transformations. rsc.org For this compound, these techniques could be explored for late-stage functionalization or for the synthesis of novel derivatives.

Visible-light photocatalysis, for example, could be used to generate radical intermediates from the cycloheptane (B1346806) ring, which could then participate in C-H functionalization reactions. This would allow for the introduction of various substituents at positions other than the carbon bearing the nitrile group, without the need for pre-functionalized starting materials. Electrocatalysis could be employed to mediate redox reactions, such as the reduction of the nitrile group to an amine or its oxidation to other functional groups, under controlled potential.

Integration into Flow Chemistry Approaches

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offers numerous advantages, including enhanced safety, improved reproducibility, and facile scalability. The synthesis of this compound and its derivatives could greatly benefit from the implementation of flow chemistry approaches.

For instance, hazardous reagents often used in fluorination reactions could be generated and consumed in situ in a flow reactor, minimizing the risks associated with their handling and storage. Furthermore, multi-step syntheses could be telescoped into a single continuous process, reducing manual handling and purification steps. The precise control over reaction parameters such as temperature, pressure, and residence time afforded by flow reactors could also lead to improved yields and selectivities.

Expanding the Scope of Fluorination Strategies

While the target molecule already contains a difluorinated methylene (B1212753) group, further research could explore the introduction of additional fluorine atoms or fluorinated motifs into the cycloheptane ring. Modern fluorination chemistry offers a vast toolbox of reagents and methods for this purpose.

Electrophilic fluorinating agents, such as Selectfluor®, could be used to introduce fluorine at electron-rich positions of the ring, if present. Nucleophilic fluorination with sources like potassium fluoride (B91410) or tetra-n-butylammonium fluoride could be employed in displacement reactions of suitable leaving groups. The development of late-stage C-H fluorination methods applicable to the cycloheptane scaffold would be particularly valuable, allowing for the direct conversion of C-H bonds to C-F bonds. cas.cn

Synergistic Computational-Experimental Approaches

The integration of computational chemistry with experimental work can accelerate the discovery and optimization of synthetic routes and the prediction of molecular properties. Density Functional Theory (DFT) calculations could be used to model reaction mechanisms, predict the stereochemical outcomes of asymmetric reactions, and understand the conformational preferences of this compound and its derivatives.

Computational screening of potential catalysts and reaction conditions could help to prioritize experimental efforts, saving time and resources. Furthermore, in silico prediction of properties such as lipophilicity, metabolic stability, and potential biological targets could guide the design of new derivatives with desired pharmaceutical or material properties. This synergistic approach would undoubtedly play a crucial role in advancing the research on this and other novel fluorinated compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,3-Difluorocycloheptane-1-carbonitrile, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves cyclization of a pre-functionalized cycloheptane precursor. For example:

  • Cycloheptane Framework Formation : Cycloheptane rings can be constructed via [6π]-electrocyclic reactions or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura coupling) to introduce fluorinated aryl groups .
  • Fluorination : Direct fluorination using Selectfluor™ or DAST (diethylaminosulfur trifluoride) under inert conditions (e.g., acetonitrile, 0–60°C) .
  • Nitrile Introduction : Nucleophilic substitution (e.g., KCN or NaCN) on a brominated intermediate, often in polar aprotic solvents like DMF with K₂CO₃ as a base .
    • Optimization : Reaction yields (>70%) depend on temperature control (40–80°C), catalyst loading (1–5 mol% Pd), and stoichiometric excess of fluorinating agents (1.2–2.0 equiv) .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹⁹F NMR (δ ≈ -110 to -150 ppm for CF₂ groups) and ¹³C NMR (δ ≈ 115–120 ppm for nitrile carbons) confirm substitution patterns .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (calc. for C₈H₁₀F₂N: 173.08 g/mol) .
  • X-ray Crystallography : Resolves stereochemistry and bond angles, critical for verifying the cycloheptane chair/boat conformation .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the nitrile group in this compound under nucleophilic or electrophilic conditions?

  • Electrophilic Attack : The nitrile’s electron-deficient carbon undergoes nucleophilic addition (e.g., Grignard reagents) to form ketones or amines. Steric hindrance from the cycloheptane ring slows reactivity compared to linear nitriles .
  • Reduction Pathways : Catalytic hydrogenation (H₂/Pd-C) converts the nitrile to a primary amine, but over-reduction risks C-F bond cleavage. Alternative methods (e.g., LiAlH₄) require low temperatures (-78°C) to preserve fluorines .
  • Contradictions : Evidence shows conflicting yields for nitrile reductions (40–85%), likely due to solvent polarity effects (THF vs. ethanol) .

Q. How does the stereoelectronic effect of the CF₂ group influence the compound’s conformational dynamics and intermolecular interactions?

  • Conformational Analysis : Fluorine’s electronegativity induces a gauche effect, stabilizing the cycloheptane ring in a twist-chair conformation. Computational studies (DFT at B3LYP/6-311+G(d,p)) predict a 5–10 kJ/mol energy difference between conformers .
  • Intermolecular Interactions : The CF₂ group enhances dipole-dipole interactions, increasing melting points (mp ≈ 90–110°C) and solubility in polar solvents (e.g., DMSO) .
  • Biological Relevance : Fluorine’s hydrophobic and electron-withdrawing properties improve binding affinity to enzyme active sites, making the compound a candidate for protease inhibitor studies .

Q. What strategies resolve contradictions in reported catalytic efficiencies for fluorination steps?

  • Case Study : Conflicting yields (50–90%) in DAST-mediated fluorination may arise from:

  • Moisture Sensitivity : Rigorous anhydrous conditions (e.g., molecular sieves) improve reproducibility.
  • Catalyst Poisoning : Trace impurities (e.g., Pd residues) deactivate fluorinating agents; pre-purification via column chromatography is advised .
    • Alternative Catalysts : Using AgF or CuF₂ instead of DAST reduces side reactions (e.g., ring-opening) .

Methodological Considerations Table

Parameter Recommended Conditions Key Evidence
Fluorination AgentSelectfluor™ (1.5 equiv, CH₃CN, 60°C)
Nitrile IntroductionKCN (2.0 equiv), DMF, K₂CO₃, 80°C
Reduction of NitrileH₂ (1 atm), 10% Pd/C, EtOH, 25°C
Conformational AnalysisDFT (B3LYP/6-311+G(d,p)) with solvent model

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.